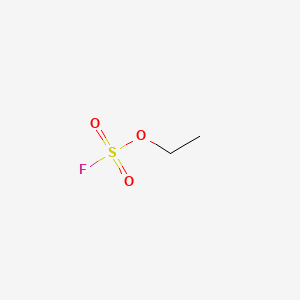
ethyl fluorosulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl fluorosulfonate, also known as this compound, is an organic compound with the chemical formula C2H5SO3F. It is a colorless liquid that is highly reactive and is used in various chemical processes. This compound is known for its strong acidity and ability to act as a powerful alkylating agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: ethyl fluorosulfonate can be synthesized through the reaction of ethanol with fluorosulfuric acid. The reaction typically occurs under controlled conditions to prevent any unwanted side reactions. The general reaction is as follows: [ \text{C2H5OH} + \text{HSO3F} \rightarrow \text{C2H5SO3F} + \text{H2O} ]
Industrial Production Methods: In industrial settings, the production of fluorosulfuric acid, ethyl ester involves the use of high-purity reagents and controlled environments to ensure the purity and yield of the product. The process may involve the use of catalysts to enhance the reaction rate and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: ethyl fluorosulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.
Hydrolysis: It can hydrolyze in the presence of water to form ethanol and fluorosulfuric acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired products.
Major Products:
Substitution Products: Depending on the nucleophile, the products can vary widely, including ethylated derivatives of the nucleophile.
Hydrolysis Products: The primary products of hydrolysis are ethanol and fluorosulfuric acid.
Wissenschaftliche Forschungsanwendungen
ethyl fluorosulfonate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ethylated compounds.
Biology: It can be used in the modification of biological molecules for research purposes.
Medicine: Its strong alkylating properties make it useful in the synthesis of pharmaceuticals.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of fluorosulfuric acid, ethyl ester involves its ability to act as an alkylating agent. It can transfer its ethyl group to various nucleophiles, forming new chemical bonds. This process typically involves the formation of a reactive intermediate, which then reacts with the nucleophile to form the final product.
Vergleich Mit ähnlichen Verbindungen
ethyl fluorosulfonate can be compared with other similar compounds, such as:
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.
Trifluoromethanesulfonic Acid, Ethyl Ester: Contains a trifluoromethyl group, making it more reactive.
Sulfuric Acid, Ethyl Ester: Lacks the fluorine atom, making it less reactive and less acidic.
Uniqueness: this compound is unique due to its strong acidity and high reactivity, which makes it a valuable reagent in various chemical processes. Its ability to act as a powerful alkylating agent sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
371-69-7 |
|---|---|
Molekularformel |
C2H5FO3S |
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
fluorosulfonyloxyethane |
InChI |
InChI=1S/C2H5FO3S/c1-2-6-7(3,4)5/h2H2,1H3 |
InChI-Schlüssel |
KRRYGFCJUCTWMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















